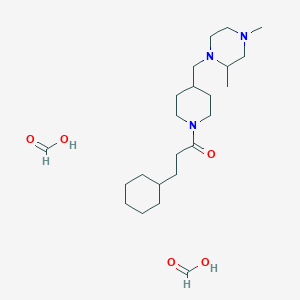
3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate is a useful research compound. Its molecular formula is C23H43N3O5 and its molecular weight is 441.613. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)propan-1-one diformate is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings through a detailed analysis of existing literature.
The compound's molecular formula is C21H36N4O4, with a molecular weight of approximately 396.55 g/mol. Its structure features a cyclohexyl group and piperazine moieties, which are often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine and piperidine derivatives are known to act as modulators of serotonin and dopamine receptors, which play crucial roles in mood regulation and neurological disorders.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Effects
Studies suggest that the compound may possess antidepressant-like effects in animal models. It appears to enhance serotonin levels by inhibiting the reuptake of this neurotransmitter, similar to selective serotonin reuptake inhibitors (SSRIs).
2. Anxiolytic Properties
Preclinical trials have shown that this compound can reduce anxiety-like behavior in rodents, indicating potential use as an anxiolytic agent. The modulation of GABAergic pathways may contribute to these effects.
3. Neuroprotective Effects
There is evidence suggesting that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and efficacy of the compound:
- Dosing Regimens: Different dosing regimens were tested to evaluate the optimal therapeutic window.
- Behavioral Tests: Standardized tests such as the forced swim test (FST) and elevated plus maze (EPM) were employed to assess antidepressant and anxiolytic effects.
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Inhibition of MAO activity | |
| In Vivo | Antidepressant-like effects in FST | |
| In Vivo | Anxiolytic effects observed in EPM |
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1: A study involving chronic stress models showed significant reductions in anxiety-like behaviors following treatment with the compound.
- Case Study 2: Another investigation focused on its neuroprotective effects in models of Alzheimer's disease, where it was found to improve cognitive function and reduce amyloid plaque formation.
属性
IUPAC Name |
3-cyclohexyl-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N3O.2CH2O2/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19;2*2-1-3/h18-20H,3-17H2,1-2H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYGXHPFBDAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)CCC3CCCCC3)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














